Product packaging for Estriol succinate(Cat. No.:CAS No. 514-68-1)

Estriol succinate

Cat. No.: B1197892
CAS No.: 514-68-1
M. Wt: 488.5 g/mol
InChI Key: VBRVDDFOBZNCPF-BRSFZVHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Estrogen Ester Research

The exploration of estrogen esters is rooted in the early 20th century, following the isolation and structural elucidation of the primary estrogens: estrone (B1671321), estradiol (B170435), and estriol (B74026). Researchers quickly recognized the therapeutic potential of these hormones, but their clinical application was hampered by poor oral bioavailability and rapid metabolism. This led to the investigation of chemical modifications to enhance their stability and prolong their duration of action.

Esterification, the process of forming an ester from an alcohol and an acid, emerged as a key strategy. By attaching various ester groups to the hydroxyl moieties of the estrogen molecule, scientists could create prodrugs that were more lipophilic and less susceptible to immediate breakdown by the liver. This chemical alteration allowed for a slower release of the active hormone, leading to more stable and sustained physiological effects.

The initial focus of estrogen ester research was primarily on estradiol, the most potent of the natural estrogens. This led to the development of well-known compounds like estradiol valerate and estradiol cypionate. The research into estriol esters, such as estriol succinate (B1194679), followed a similar rationale, aiming to harness the unique properties of estriol in a more pharmacokinetically favorable form.

Role of Estriol Succinate as a Prodrug in Biochemical and Cellular Studies

This compound is a disuccinate ester of estriol, with succinic acid moieties attached to the 16α and 17β hydroxyl groups of the estriol molecule. wikipedia.org This structural modification renders the molecule pharmacologically inactive until the ester bonds are cleaved. In the body, this hydrolysis is primarily carried out by esterase enzymes, which are abundant in the liver and other tissues. wikipedia.org This conversion releases the active hormone, estriol, which can then interact with its target receptors.

The prodrug nature of this compound is a central aspect of its study in biochemical and cellular research. This characteristic allows for a more controlled and sustained delivery of estriol to target cells and tissues compared to the administration of estriol itself. In research settings, this can be advantageous for studying the long-term effects of estriol on cellular processes without the need for frequent administration.

Biochemical studies have focused on the enzymatic hydrolysis of this compound to understand the rate and extent of its conversion to estriol. These investigations are crucial for predicting its pharmacokinetic profile and understanding how different physiological conditions might affect its activation.

Cellular studies, although often utilizing estriol directly, have provided insights into the downstream effects that would be expected following the administration of this compound. For instance, research on estrogen receptor-positive breast cancer cell lines, such as MCF-7 and T-47D, has shown that estriol can induce a mitogenic effect at concentrations of 10M and higher. nih.gov Furthermore, at concentrations as low as 10M, estriol has been observed to activate estrogen response elements (ERE) in these cells, leading to the expression of estrogen-responsive genes. nih.gov These findings suggest that upon conversion from its succinate prodrug form, estriol can trigger significant estrogenic responses at the cellular level.

Table 1: Effects of Estriol on Estrogen Receptor-Positive Breast Cancer Cell Lines

Cell Line Effect Concentration
MCF-7 Mitogenic Effect ≥ 10M
T-47D Mitogenic Effect ≥ 10M

Scope and Significance of Fundamental Research on this compound

The fundamental research on this compound is significant for several reasons. Firstly, it contributes to the broader understanding of prodrug design and the principles of drug delivery. By studying how the esterification of a natural hormone affects its absorption, distribution, metabolism, and excretion, researchers can refine strategies for developing more effective medications with improved therapeutic profiles.

Secondly, the investigation of this compound provides a valuable tool for exploring the specific biological roles of estriol. Estriol is often referred to as a "weak" estrogen compared to estradiol. However, research suggests that it may have a different and potentially more favorable profile of effects in certain tissues. The use of this compound in research allows for the sustained presence of estriol, which is necessary to elicit its full range of biological activities. This is particularly relevant in studies where the short-acting nature of estriol might otherwise limit the observation of its effects.

Finally, the academic inquiry into this compound has laid the groundwork for its potential clinical applications. While this article does not delve into therapeutic uses, the foundational biochemical and cellular research is a prerequisite for any such considerations. Understanding the mechanism of action, the conversion to its active form, and the resulting cellular responses is essential for evaluating its potential as a therapeutic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32O9 B1197892 Estriol succinate CAS No. 514-68-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(8R,9S,13S,14S,16R,17R)-17-(3-carboxypropanoyloxy)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O9/c1-26-11-10-17-16-5-3-15(27)12-14(16)2-4-18(17)19(26)13-20(34-23(32)8-6-21(28)29)25(26)35-24(33)9-7-22(30)31/h3,5,12,17-20,25,27H,2,4,6-11,13H2,1H3,(H,28,29)(H,30,31)/t17-,18-,19+,20-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRVDDFOBZNCPF-BRSFZVHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113-22-4 (di-hydrochloride salt)
Record name Estriol succinate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID401023693
Record name Estriol succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514-68-1
Record name Estriol succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estriol succinate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estriol succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estriol succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.442
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRIOL SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS13K2DY03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacodynamics of Estriol Succinate

Estrogen Receptor (ER) Binding Affinities and Selectivity

Estriol (B74026) is an agonist of both primary estrogen receptor subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). wikipedia.org Its binding affinity, however, is notably lower than that of estradiol (B170435), the most potent endogenous estrogen. wikipedia.org The relative binding affinity (RBA) of estriol for the two receptor subtypes shows a degree of selectivity for ERβ.

Estriol exhibits a significantly lower binding affinity for ERα compared to estradiol. One study determined that estriol's RBA for human ERα is approximately 11% to 14% of that of estradiol. wikipedia.org Another source reports a similar RBA of 12.65% for ERα. wikipedia.org This reduced affinity for ERα is a key characteristic of estriol's pharmacodynamic profile.

Estriol demonstrates a comparatively higher binding affinity for ERβ than for ERα. Research has indicated an RBA for human ERβ in the range of 18% to 21% relative to estradiol. wikipedia.org Another study found the RBA for ERβ to be 26%. wikipedia.org Kinetic analysis further supports this preference, showing a threefold higher affinity of estriol for the β isoform (dissociation constant, KD = 5.6 nM) compared to the α isoform (KD = 18 nM). nih.gov This preferential binding to ERβ may contribute to its distinct biological effects. womensinternational.com

When compared to other endogenous estrogens, estriol is considered a less potent estrogen based on its receptor binding affinity. wikipedia.org Estradiol has the highest affinity for estrogen receptors, followed by estriol, and then estrone (B1671321). nih.gov In terms of potency following subcutaneous injection in animal models, estradiol is approximately 10 times more potent than estrone and 100 times more potent than estriol. wikipedia.org

Comparative Relative Binding Affinities (RBA) for Estrogen Receptors
CompoundRBA for ERα (%)RBA for ERβ (%)ERβ/ERα Affinity Ratio
Estradiol1001001.0
Estriol12.65262.06
Estrone11Not specifiedNot specified

Ligand-Receptor Complex Formation and Dissociation Kinetics

The interaction between estriol and estrogen receptors is characterized by rapid association and, most notably, rapid dissociation. This kinetic profile is a primary determinant of its biological activity and distinguishes it from estrogens like estradiol, which form more stable ligand-receptor complexes.

A defining feature of estriol's interaction with nuclear estrogen receptors is its rapid rate of dissociation. nih.gov Studies have shown that estriol dissociates from both ERα and ERβ much more quickly than estradiol. nih.govnih.gov Specifically, kinetic analyses have determined the dissociation rate constant (kd) of estriol from ERα to be 1.8 × 10-2 s-1 and from ERβ to be 3.2 × 10-3 s-1. nih.gov This indicates that while estriol binds more readily to ERα, it also dissociates from it more rapidly than from ERβ. nih.gov In a broader timeframe, while estradiol may remain bound to the estrogen receptor for 6 to 24 hours, estriol's binding duration is significantly shorter, lasting only 1 to 6 hours. wikipedia.org

Kinetic Parameters of Estriol Binding to Estrogen Receptor Isoforms
Receptor IsoformAssociation Rate (ka, M-1s-1)Dissociation Rate (kd, s-1)Dissociation Constant (KD, nM)
ERα1.0 × 1061.8 × 10-218
ERβ5.7 × 1053.2 × 10-35.6

The rapid dissociation of the estriol-receptor complex has significant implications for its biological effects. The short nuclear retention time of the receptor complex is thought to be the reason for estriol's characterization as a weak and atypical estrogen. wikipedia.orgnih.gov Because it remains bound to the receptor for a relatively short period, estriol is primarily effective at inducing estrogenic responses that require only short-term interaction with the estrogen receptors. wikipedia.org This short nuclear residency time is also linked to estriol's potential to act as an estrogen antagonist under certain conditions, such as when administered in a single bolus, as it can compete with and displace estradiol from receptors without remaining bound long enough to elicit a full agonistic response. wikipedia.orgnih.gov However, when estriol is present continuously, maintaining elevated levels of the nuclear receptor-estriol complex, it can act as a potent estrogen without these antagonistic properties. nih.gov

Mechanisms of Estrogen Receptor Activation and Downstream Signaling

Estriol succinate (B1194679), a synthetic derivative of estriol, functions as a prodrug that is metabolized in the body to its active form, estriol. wikipedia.org Consequently, its molecular and cellular pharmacodynamics are primarily attributable to the actions of estriol. Estriol exerts its effects by binding to estrogen receptors (ERs), which are intracellular transcription factors. The primary mechanism of action for estrogens involves the regulation of gene expression. drugbank.com

There are two main types of estrogen receptors, ERα and ERβ, and estriol is an agonist for both. wikipedia.org The binding of estriol to these receptors initiates a cascade of molecular events that ultimately alters the transcriptional activity of target genes. This process begins when the estrogen-receptor complex translocates to the nucleus and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. nih.govcusabio.com

Nuclear Translocation and Gene Transcription Regulation Pathways

Upon binding by estriol, the estrogen receptor undergoes a conformational change, dissociates from chaperone proteins, and forms dimers. nih.gov These activated receptor dimers are then translocated into the nucleus. Inside the nucleus, the estriol-ER complex can regulate gene transcription through several pathways:

Direct Binding to EREs: The canonical pathway involves the direct binding of the ER dimer to estrogen response elements on the DNA. nih.gov This interaction recruits co-activator proteins and the general transcription machinery to the promoter of the target gene, initiating or enhancing transcription. nih.gov

Indirect DNA Binding: The estriol-ER complex can also modulate gene expression without directly binding to an ERE. It can interact with other transcription factors, such as AP-1, Sp-1, and NF-κB, that are bound to their own respective DNA response elements. nih.gov Through these protein-protein interactions, the ER can influence the transcriptional activity of genes that are not direct ERE targets.

Non-Genomic Signaling: In addition to nuclear actions, a subpopulation of estrogen receptors located at the plasma membrane can initiate rapid, non-genomic signaling cascades. cusabio.com Activation of these membrane ERs can lead to the activation of various protein kinase pathways, including the MAPK/ERK and PI3K/AKT pathways. nih.govyoutube.com These signaling cascades can, in turn, phosphorylate and modulate the activity of various downstream proteins, including other transcription factors, thereby influencing gene expression indirectly. youtube.com

Potential for Mixed Agonist/Antagonist Activity at the Molecular Level

Estriol exhibits a complex pharmacological profile, acting as a weak estrogen in some contexts but demonstrating antagonistic properties in others. nih.gov This dual activity is highly dependent on the cellular and hormonal environment.

When administered alone, estriol generally functions as an estrogen agonist. nih.gov However, in the presence of a more potent estrogen like estradiol, estriol can act as an antagonist. nih.gov This antagonistic effect is attributed to its ability to compete with estradiol for binding to the estrogen receptor. wikipedia.org

Modulation of Specific Protein Expression Profiles

The activation of estrogen receptors by estriol leads to changes in the expression of a wide array of proteins. These changes underlie the physiological effects of the hormone. In vitro studies using human breast cancer cell lines (MCF-7 and T-47D) have demonstrated that estriol can induce the expression of several key genes involved in cell proliferation and estrogen response. nih.gov

Table 1: Modulation of Gene Expression by Estriol in Breast Cancer Cell Lines
Gene CategorySpecific Genes/Proteins InducedObserved Effect
Estrogen-ResponsiveProgesterone Receptor (PR)Activation of gene expression
Proliferation-AssociatedCyclin A2Activation of gene expression
Cyclin B1Activation of gene expression
Ki-67Activation of gene expression
c-mycActivation of gene expression
b-mybActivation of gene expression

Data sourced from studies on human breast cancer cell lines. nih.gov

Furthermore, as an estrogen, estriol can increase the hepatic synthesis of various serum proteins, including sex hormone-binding globulin (SHBG) and thyroid-binding globulin (TBG). drugbank.com It also acts on the anterior pituitary to suppress the secretion of follicle-stimulating hormone (FSH). drugbank.com

Structure-Activity Relationships (SAR) of Estriol Succinate

Molecular Determinants of Agonist Properties

The agonist properties of estriol, the active metabolite of this compound, are determined by its specific three-dimensional structure, which allows it to bind to and activate estrogen receptors. nih.gov

Table 2: Molecular Features of Estriol and Receptor Interaction
Structural FeatureRole in Receptor Binding and Agonism
Phenolic A-RingEssential for high-affinity binding to the estrogen receptor's ligand-binding pocket. The hydroxyl group at C3 is a critical hydrogen bond donor.
Steroid ScaffoldProvides the rigid, hydrophobic framework that fits within the receptor's binding site.
17β-Hydroxyl GroupActs as a hydrogen bond donor, crucial for stabilizing the ligand-receptor complex in an active conformation.
16α-Hydroxyl GroupThis additional hydroxyl group distinguishes estriol from estradiol and contributes to its lower binding affinity and shorter receptor residency time, which underlies its weaker estrogenic activity. wikipedia.org

General principles of estrogen SAR apply. nih.govsemanticscholar.org

The interaction of estriol with the ligand-binding domain of the ER induces a specific conformational change in the receptor protein. This change, particularly in the orientation of a region known as activation function 2 (AF-2), is critical for the recruitment of coactivator proteins. nih.gov The binding of these coactivators is the molecular switch that initiates the downstream events of gene transcription. The specific structure of estriol favors a receptor conformation that is conducive to coactivator binding, thus defining its agonist activity. However, the weaker binding affinity and faster dissociation rate of estriol compared to estradiol result in a less sustained signal, classifying it as a weak agonist. wikipedia.orgnih.gov

Biochemical Pathways and Metabolic Intersections Involving Estriol Succinate

Enzymatic Hydrolysis of Estriol (B74026) Succinate (B1194679) to Estriol in Biological Systems

Estriol succinate is an esterified form of estriol, designed to be hydrolyzed in the body to release the active hormone. This bioactivation is a critical step for its physiological activity. The hydrolysis of this compound is primarily carried out by a class of enzymes known as esterases, which are ubiquitously present in various tissues.

Specifically, carboxylesterases, a major family of esterases, are responsible for the hydrolysis of a wide array of ester-containing drugs. Research indicates that the liver is a principal site for the metabolism of many xenobiotics, including the hydrolysis of ester prodrugs. Upon oral administration, this compound is absorbed and transported to the liver, where hepatic carboxylesterases efficiently cleave the succinate ester bonds. This enzymatic action yields estriol and succinic acid, allowing estriol to enter the systemic circulation and interact with its target receptors.

The general reaction for the hydrolysis of an ester by carboxylesterases involves the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the ester bond. This is followed by the formation of a tetrahedral intermediate, which then collapses to release the alcohol (in this case, estriol) and an acylated enzyme intermediate. The subsequent hydrolysis of this intermediate regenerates the active enzyme and releases the carboxylic acid (succinate).

Interplay between Estriol and Succinate Metabolism at the Cellular Level

Once estriol and succinate are liberated, they can independently and synergistically influence cellular metabolism. Estriol, as an estrogen, exerts its effects primarily through estrogen receptors (ERs), while succinate is a key intermediate in the tricarboxylic acid (TCA) cycle and a signaling molecule.

Recent research has uncovered a direct link between estrogen signaling and the TCA cycle through the modulation of succinate dehydrogenase (SDH). SDH, also known as mitochondrial complex II, is a crucial enzyme that catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle and participates in the electron transport chain.

Studies have demonstrated that estrogen can inhibit the expression of SDHB, a key subunit of the SDH complex. This downregulation of SDHB leads to a decrease in SDH activity, resulting in the intracellular accumulation of succinate. This inhibitory effect of estrogen on SDHB expression provides a mechanism by which estriol, through its interaction with estrogen receptors, can directly influence the metabolic flux through the TCA cycle.

Estrogen Receptor-Mediated Modulation of Succinate Dehydrogenase (SDH)
MoleculeActionTargetOutcome
Estriol (via Estrogen Receptor)Inhibits expressionSDHB (Succinate Dehydrogenase subunit B)Decreased SDH activity and accumulation of intracellular succinate

The accumulation of succinate, driven by estrogen-mediated SDH inhibition, is not merely a metabolic byproduct but an active signaling event that intersects with estrogen-responsive pathways.

A significant consequence of the interplay between estrogen and succinate is the promotion of heme biosynthesis. Research has shown that estrogen and succinate can synergistically increase the expression of key enzymes involved in the heme synthesis pathway, namely aminolevulinate delta synthase 1 (ALAS1) and solute carrier family 25 member 38 (SLC25A38). nih.gov

This synergistic effect is mediated through the estrogen receptor beta (ERβ) and its coactivator, nuclear receptor coactivator 1 (NCOA1). nih.gov Estrogen, acting through ERβ, enhances the transcriptional activity of NCOA1, which in turn upregulates the expression of ALAS1. nih.gov The accumulation of succinate further potentiates this pathway, leading to increased heme production. nih.gov

The inhibition of SDH by estrogen has direct consequences for the concentrations of other TCA cycle metabolites. The accumulation of succinate can lead to a feedback inhibition of earlier steps in the cycle and an alteration in the levels of downstream metabolites such as fumarate and malate. This perturbation of the TCA cycle can have widespread effects on cellular energy production, biosynthesis, and redox balance.

The coordinated actions of estrogen and succinate can lead to a broader reprogramming of cellular metabolism, including shifts in glycolysis. In some contexts, particularly in cancer cells, estrogen has been shown to enhance glycolysis, a phenomenon known as the Warburg effect. mdpi.com

The accumulation of succinate, a key mitochondrial metabolite, can further influence this metabolic shift. By altering the mitochondrial metabolic state and redox balance, the estrogen-succinate axis can contribute to a cellular environment that favors glycolytic flux over oxidative phosphorylation for ATP production. This metabolic reprogramming supports the anabolic demands of proliferating cells by shunting glucose-derived carbons into biosynthetic pathways, such as the pentose (B10789219) phosphate (B84403) pathway for nucleotide synthesis and the serine synthesis pathway.

Estrogen-Succinate Axis in Cellular Metabolic Reprogramming
ComponentEffectMetabolic Consequence
EstrogenInhibits SDH, activates ERβ/NCOA1 axisSuccinate accumulation, increased heme synthesis
SuccinateAccumulates due to SDH inhibitionAlters TCA cycle flux, signals to other pathways
Estrogen-Succinate AxisSynergistic actionPromotes a shift towards glycolysis, supports anabolic metabolism

Role of Succinate in Estrogen-Responsive Cellular Processes

This compound's Influence on Specific Cellular Enzyme Systems

The influence of this compound on cellular enzyme systems is indirect and mediated by its active metabolite, estriol. Following its hepatic conversion, estriol engages with cellular machinery, primarily through estrogen receptor signaling, to alter the activity of various enzymes involved in metabolism and other physiological processes. patsnap.com

Estrogenic compounds have a demonstrated regulatory effect on key enzymes within the primary energy-producing pathways. In the context of glycolysis, estrogens can enhance the activity of several enzymes, thereby promoting the breakdown of glucose for energy. researchgate.netnih.gov Similarly, enzymes within the mitochondrial TCA cycle are also subject to regulation by estrogens, ensuring a coordinated response to the cell's energy demands. researchgate.net

The table below summarizes research findings on the influence of estrogens on specific enzymes involved in major metabolic pathways. While much of the detailed research has focused on the more potent estradiol (B170435), the shared mechanism of action via estrogen receptors suggests similar, albeit potentially less potent, effects for estriol.

Metabolic PathwayEnzymeObserved Effect of Estrogenic Action
GlycolysisHexokinaseIncreased activity. nih.govportlandpress.com
PhosphofructokinaseIncreased activity. nih.govwjgnet.com
Pyruvate KinaseIncreased activity. portlandpress.com
EnolaseIncreased activity. researchgate.net
Tricarboxylic Acid (TCA) CycleCitrate (B86180) SynthaseIncreased activity. researchgate.net
AconitaseIncreased protein levels. researchgate.net
Isocitrate DehydrogenaseIncreased protein levels. researchgate.net
Succinate DehydrogenaseIncreased activity. researchgate.net
Steroid MetabolismCytochrome P450 Enzymes (e.g., CYP3A4)Involved in the 16α-hydroxylation of estradiol and estrone (B1671321) to form estriol. wikipedia.org
Steroid ConjugationEstrogen SulfotransferaseInactivates estrogens by sulfonation, preventing receptor binding. oup.com

Furthermore, the metabolism of estrogens themselves is a key area of enzymatic interaction. Cytochrome P450 enzymes in the liver are responsible for the hydroxylation of parent estrogens like estradiol and estrone to produce estriol. wikipedia.org Conversely, enzymes such as estrogen sulfotransferase act to inactivate estrogens, providing a crucial control mechanism for hormonal signaling. oup.com

Advanced Research Methodologies and Experimental Models in Estriol Succinate Studies

In Vivo Animal Models for Mechanistic Research

Studies on Cellular Proliferation and Development in Animal Tissues

Research involving estriol (B74026) succinate (B1194679), or its active metabolite estriol, has explored its influence on cellular proliferation and development across various animal tissues. Estriol is known to stimulate cell proliferation in estrogen-sensitive tissues. Studies in animal models have demonstrated the trophic effects of estriol on pyramidal cells in the hippocampus, notably preventing the loss of hippocampal synaptic transmission in models of autoimmune demyelinating disease, such as experimental autoimmune encephalomyelitis (EAE). restorativemedicine.org This protective effect on synaptic transmission is considered significant given its implications for learning and memory. restorativemedicine.org

In the context of reproductive tissues, continuous administration of estriol has been shown to significantly increase uterine weight in animal studies. hormonebalance.org Furthermore, estriol has been observed to induce mammary gland development in rodents. wikipedia.org More recent investigations have highlighted a synergistic interaction between estrogen and succinate, a component of estriol succinate's structure, in influencing cellular processes. This synergy has been observed to increase the expression of aminolevulinate delta synthase 1 (ALAS1) and solute carrier family member 38 (SLC25A38) through the estrogen receptor beta (ERβ)/nuclear receptor coactivator 1 (NCOA1) axis in uterine endometrial cancer cells (UECC). mdpi.com This mechanism promotes heme accumulation, which, in turn, enhances the proliferative and invasive potential of these cells. mdpi.com

Analytical and Omics Approaches

The study of this compound and its biological effects relies heavily on advanced analytical and omics methodologies, providing comprehensive insights into its molecular mechanisms.

High-Throughput Receptor Binding Assays

High-throughput receptor binding assays are crucial for evaluating the affinity and efficacy of compounds, including this compound, for estrogen receptors (ERs). These assays allow for rapid screening of numerous compounds and their interactions with ERα and ERβ. Techniques such as fluorescence polarization (FP) and bioluminescence resonance energy transfer (BRET) are employed to detect estrogenic compounds and assess ligand-receptor binding. mdpi.comnih.gov For instance, FP-based assays using autofluorescent phytoestrogens like coumestrol (B1669458) have been developed for high-throughput screening of ER ligands, demonstrating their applicability in identifying compounds with moderate binding affinities to both ERα and ERβ. nih.gov Additionally, colorimetric estrogen receptor transcription factor assay kits enable the high-throughput quantification of ER activation in nuclear extracts, by detecting the binding of active ER to specific DNA sequences containing the estrogen receptor consensus binding site. abcam.com These assays are instrumental in understanding how this compound, once metabolized to estriol, interacts with and activates estrogen receptors.

Gene Expression and Proteomic Profiling in Estrogen-Responsive Cells

Gene Expression Profiling: The impact of estrogens, including estriol (the active form of this compound), on cellular function is extensively investigated through gene expression profiling. This involves analyzing changes in the transcription of estrogen-responsive genes in various cell lines. Studies have utilized customized DNA microarrays and quantitative polymerase chain reaction (qPCR) to compare gene expression profiles in human cell lines such as breast cancer MCF-7, T-47D, and endometrial Ishikawa cells, following exposure to estrogenic compounds. nih.govnih.govresearchgate.net These analyses reveal cell-specific responses and identify genes related to enzymes, transcription, proliferation, and signaling that are modulated by estrogens. nih.govnih.gov

Proteomic Profiling: Proteomic approaches, particularly mass spectrometry (MS)-based proteomics, are employed to identify and quantify proteins whose expression or modification is altered in response to estrogenic compounds. This technique provides insights into the signaling networks and protein interactions triggered by estrogens. For example, proteomic analysis has been used to identify estrogen-responsive proteins in breast cancer cells (e.g., MCF-7) and male reproductive tissues like mouse seminal vesicles. plos.orgmdpi.com These studies can identify proteins involved in signal transduction, cell cycle regulation, and protein degradation, offering a comprehensive view of estrogen's influence at the protein level. plos.org

Mass Spectrometry-Based Metabolomics for Metabolic Pathway Analysis

Mass spectrometry (MS)-based metabolomics is a powerful tool for the comprehensive analysis and quantification of small molecules (metabolites) within biological systems, providing critical insights into biochemical pathways and cellular processes. researchgate.netmdpi.comresearchgate.net This approach is increasingly used to investigate the metabolic modulations induced by estrogens. For instance, untargeted metabolomics combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been applied to study the metabolic changes induced by 17β-estradiol in human hepatic cells (HepG2) and synovial fibroblasts from rheumatoid arthritis patients. frontiersin.orgmdpi.comnih.gov These studies have revealed alterations in various metabolic pathways, including the urea (B33335) cycle, Krebs cycle, and nicotinamide (B372718) metabolism. frontiersin.orgnih.gov

Crucially, in the context of this compound, MS-based metabolomics has been used to demonstrate that estrogens can alter the levels of metabolites from diverse pathways in mammary organoids, including aerobic glycolysis, the citric acid cycle, the urea cycle, and amino acid metabolism. nih.gov This indicates that estrogen receptor alpha (ERα) can reprogram cellular metabolism. nih.gov Furthermore, the synergistic effect of estrogen and succinate on heme metabolism, leading to increased cell viability and invasiveness in uterine endometrial cancer cells, underscores the importance of metabolomic analysis in understanding complex metabolic interactions influenced by estrogenic compounds. mdpi.com

Advanced Cell Sorting and Imaging Techniques (e.g., FACS-Free Purification)

Advanced cell sorting and imaging techniques are vital for isolating specific cell populations and visualizing cellular processes, enabling more precise studies on this compound's effects. While fluorescence-activated cell sorting (FACS) is a widely used method for multiparameter analysis and separation of living or fixed cells, requiring specialized instruments and expertise ibioba-mpsp-conicet.gov.arotago.ac.nz, alternative "FACS-free" purification methods have been developed.

A notable example is a FACS-free protocol for the purification and primary culture of mouse mammary epithelial cells (MECs). nih.govnih.gov This method allows for the isolation of differentiated MECs that retain functional ERα signaling, enabling ex vivo studies on how estrogens modulate mammary gland biology, including metabolic reprogramming. nih.gov This FACS-free approach provides a valuable tool for studying estrogen signaling, organoid formation, and metabolic changes without the need for traditional flow cytometry. nih.govnih.govdntb.gov.ua

Beyond purification, advanced imaging flow cell-sorting systems are emerging, integrating brightfield imaging and fluorescent detection with microfluidic sorting capabilities. laborscope.chresearchgate.net These systems allow for label-free sorting of individual cells based on their morphological characteristics, offering unprecedented definition in exploring cellular heterogeneity and functional diversity. laborscope.ch Such advancements contribute to a more detailed understanding of cellular responses to compounds like this compound by enabling the isolation and analysis of specific cell types with high precision.

Emerging Academic Perspectives and Future Research Trajectories for Estriol Succinate

Elucidation of Novel Signaling Partners and Downstream Effectors

Beyond the well-characterized nuclear estrogen receptors, ERα and ERβ, research into estrogen signaling has revealed rapid, non-genomic effects mediated by membrane-associated ERs and novel G protein-coupled estrogen receptors (GPER) nih.govresearchgate.net. These membrane-initiated signaling cascades can swiftly activate various protein kinase pathways, including phosphatidylinositol 3-kinase (PI3K), mitogen-activated protein kinase (MAPK), extracellular signal-regulated protein kinase (ERK), protein kinase A (PKA), and protein kinase C (PKC), subsequently modulating cellular function and gene expression through non-classical transcription factor promoter sites nih.govctdbase.orgalfa-chemistry.compnas.orgnih.gov.

While estriol (B74026) itself has been identified as an antagonist of GPER at high concentrations, the specific interactions and downstream effectors of estriol succinate (B1194679) or its active metabolite, estriol, within these novel non-genomic pathways represent a significant area for future investigation wikipedia.orgwikipedia.org. For instance, studies on estrogen-succinate metabolism in uterine endometrial cancer cells have revealed complex interactions where estrogen can inhibit succinate dehydrogenase B (SDHB) expression through the PPARγ-SP1-UBC pathway, leading to succinate accumulation citeab.comresearchgate.net. This accumulation, in turn, promotes heme synthesis and upregulates ER levels, particularly ERβ, suggesting a broader metabolic interplay and novel signaling partnerships beyond direct ER binding citeab.comresearchgate.net. Elucidating these intricate signaling networks for estriol succinate will require advanced proteomic and interactome mapping techniques to identify previously uncharacterized protein-protein interactions and post-translational modifications.

Exploration of this compound's Role in Cellular Homeostasis Beyond Classical Estrogen Targets

Estrogens are critical regulators of cellular homeostasis, influencing processes such as energy metabolism, mitochondrial function, and inflammatory responses researchgate.netdovepress.comjci.orgnih.gov. The exploration of this compound's role in these fundamental cellular processes extends beyond its classical genomic actions.

A notable area of emerging research involves the interplay between estrogen, succinate, and heme metabolism. In uterine endometrial cancer cells, estrogen and succinate have been shown to synergistically increase the expression of aminolevulinate delta synthase 1 (ALAS1) and solute carrier family member 38 (SLC25A38) via the ERβ/nuclear receptor coactivator 1 (NCOA1) axis, promoting heme accumulation citeab.comresearchgate.netnih.gov. This active estrogen-succinate metabolism contributes to increased cellular proliferation and invasiveness, highlighting a non-classical metabolic regulatory role citeab.comresearchgate.netnih.gov.

Development of Advanced In Silico Modeling for Structure-Function Predictions

Computational approaches are becoming indispensable in understanding the structure-function relationships of chemical compounds, including this compound. Advanced in silico modeling techniques offer powerful tools for predicting binding affinities, conformational changes, and potential interactions with novel biological targets, thereby guiding experimental research and drug design nih.govcarcinogenesis.comresearchgate.netresearchgate.net.

Molecular docking simulations, quantitative structure-activity relationship (QSAR) models, and molecular dynamics (MD) simulations are routinely employed to predict the estrogenic activity and receptor binding of various compounds nih.govcarcinogenesis.comresearchgate.net. These models can identify key hydrophobic contacts and hydrogen bonds that govern ligand-receptor interactions nih.gov. The application of these methods to this compound can provide insights into its precise binding characteristics with known ERs (ERα, ERβ) and potentially with other, yet-to-be-identified, signaling partners.

The advent of highly accurate protein structure prediction tools, such as AlphaFold, further enhances the capabilities of in silico studies by providing reliable models of target proteins, even in the absence of experimentally solved structures nih.gov. This allows for the prediction of ligand-binding sites on novel or less-studied receptors, opening new avenues for understanding how this compound might interact with a broader range of biological macromolecules nih.gov. Future work will likely involve integrating these predictive models with experimental validation to refine and improve the accuracy of structure-function predictions for this compound.

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Action

A comprehensive understanding of this compound's biological action necessitates a systems-level approach, integrating diverse multi-omics datasets. Multi-omics technologies, including genomics, transcriptomics, proteomics, metabolomics, and epigenomics, provide a holistic view of how a compound influences gene expression, protein synthesis, metabolic pathways, and epigenetic modifications frontiersin.orgatamanchemicals.comfishersci.sefishersci.bewikipedia.org.

Integrating these heterogeneous and high-dimensional datasets presents challenges but offers significant opportunities to unravel complex biological interactions atamanchemicals.com. For instance, multi-omics studies have been successfully applied to investigate the metabolic effects of estrogen in liver cancer cells, combining transcriptomic and metabolomic analyses to identify differentially expressed genes and unique metabolite fingerprints fishersci.sefishersci.be. Similarly, in the context of polycystic ovary syndrome (PCOS), integrated metabolomics and transcriptomics data have identified significantly altered pathways, including the citrate (B86180) cycle (TCA cycle), oxidative phosphorylation, and cAMP signaling pathway frontiersin.org.

For this compound, future research will increasingly employ multi-omics integration to:

Identify Global Regulatory Networks: Map the comprehensive impact of this compound on gene regulatory networks, protein-protein interaction networks, and metabolic pathways.

Discover Biomarkers: Identify novel biomarkers of response or resistance to this compound in various physiological or pathological contexts.

Elucidate Feedback Loops: Uncover complex feedback and feedforward loops within biological systems modulated by this compound.

This will involve sophisticated bioinformatics tools and computational models capable of handling large-scale, diverse datasets to extract meaningful biological insights.

Methodological Advancements for Studying this compound in Complex Biological Systems

Studying the effects of this compound in physiologically relevant and complex biological systems is crucial for translating research findings into clinical applications. Methodological advancements are continually providing more sophisticated models that better mimic in vivo conditions.

Organoids: Three-dimensional organoid cultures offer a powerful platform to study cellular responses to compounds in a more physiologically relevant context than traditional 2D cell cultures nih.govjci.org. For example, estrogen treatment has been shown to induce significant alterations in metabolite levels in mammary organoids, affecting pathways like the TCA cycle and urea (B33335) cycle nih.gov. Patient-derived organoids (PDOs) are also being utilized to study estrogen receptor modulation and metabolic reprogramming in cancers, providing a personalized approach to research jci.orgresearchgate.net. Future research can utilize this compound in specific organoid models (e.g., reproductive tissues, bone, brain) to understand its tissue-specific effects and metabolic reprogramming capabilities.

Microfluidic Systems (Organs-on-a-Chip): Microfluidic systems, often referred to as "organs-on-a-chip," enable the precise control of cellular microenvironments, fluid flow, and nutrient delivery, allowing for long-term dynamic culture and the study of complex cellular interactions rsc.orgcase.edunih.gov. These systems minimize sample size and provide a dynamic platform for high-throughput screening case.edu. While studies have shown that hydrophobic molecules like estrogen can partition into polydimethylsiloxane (B3030410) (PDMS) microchannels, highlighting considerations for experimental design, the technology continues to evolve to overcome such limitations rsc.org. Applying microfluidic systems to this compound research will allow for more accurate in vitro modeling of its effects in various organ systems and disease states, including its metabolism and interaction with other compounds.

Advanced Imaging and Gene Editing: Techniques such as live-cell imaging and super-resolution microscopy will provide real-time, high-resolution insights into the cellular localization and dynamic interactions of this compound and its targets. CRISPR-based gene editing technologies will be instrumental in validating novel signaling partners and understanding the functional consequences of specific gene perturbations in response to this compound.

These methodological advancements, coupled with the integration of multi-omics data and advanced in silico modeling, will collectively drive future research on this compound towards a more profound and systems-level understanding of its biological actions and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Estriol succinate
Reactant of Route 2
Estriol succinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.